molecular formula C15H18O3 B6324305 (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-70-2

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6324305
CAS No.: 735269-70-2
M. Wt: 246.30 g/mol
InChI Key: XBWWIAPCTRNLKX-OLZOCXBDSA-N
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Description

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methylbenzoyl group: This step often involves Friedel-Crafts acylation, where a 4-methylbenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of (1S,3R)-3-(4-methylbenzyl)cyclohexane-1-carboxylic acid.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(9-12)15(17)18/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWWIAPCTRNLKX-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198482
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735269-70-2
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735269-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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